(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
Overview
Description
(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C₈H₁₆N₂O₂Cl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-3-aminomethylpyrrolidine.
Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected intermediate.
Purification: The resulting compound is then purified, often through recrystallization or chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up from laboratory to industrial production, with careful monitoring of reaction conditions to maintain yield and purity.
Chemical Reactions Analysis
(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed to convert the compound to simpler amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Amides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Functionalized Pyrrolidines: Resulting from substitution reactions.
Scientific Research Applications
(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other Boc-protected amines, such as (S)-1-Boc-3-aminomethylpiperidine.
Uniqueness: Its specific structure and reactivity profile make it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIJZDUDCUIGGM-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662491 | |
Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916214-30-7 | |
Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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